Product packaging for Naphth(1,2-d)imidazol-8-ol(Cat. No.:CAS No. 74381-61-6)

Naphth(1,2-d)imidazol-8-ol

Cat. No.: B094536
CAS No.: 74381-61-6
M. Wt: 184.19 g/mol
InChI Key: RPDZLMLGUVJIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphth(1,2-d)imidazol-8-ol (CAS 74381-61-6) is a high-value naphthoimidazole derivative with significant promise in pharmaceutical and biomedical research, particularly in the development of antitumor theranostic agents. As a fused heterocyclic compound, it serves as a key scaffold for designing novel bioactive molecules. This compound is part of a class of naphth[1,2-d]imidazoles that have demonstrated potent and selective cytotoxic activity against human cancer cell lines. Recent studies confirm that such derivatives exhibit promising IC50 values, for instance, between 8.71 and 29.92 μM against leukemic cells (HL-60) and 21.12 to 62.11 μM against colon carcinoma cells (HCT-116) . Its core structure is derived from β-lapachone, a natural 1,2-naphthoquinone with established anticancer properties . A key research value of this compound lies in its application in theranostics , which combines therapeutic action and diagnostic imaging into a single system. These naphthoimidazoles exhibit intense fluorescence emissions in the blue region of the spectrum with large Stokes shifts (20–103 nm) and high molar absorptivity coefficients (on the order of 10³ to 10⁴ M⁻¹cm⁻¹), making them excellent candidates as fluorescent probes for cellular imaging and tracking . This allows researchers to monitor drug distribution and pathological progression simultaneously with treatment. The naphthalene moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The compound can be analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and preparative separation . Application Notes: • Primary Application: Research and development of antitumor theranostic systems. • Key Properties: Fluorescent probe, selective cytotoxicity, and bioactive heterocycle. • Analytical Method: Compatible with RP-HPLC and UPLC (for fast analysis). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B094536 Naphth(1,2-d)imidazol-8-ol CAS No. 74381-61-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74381-61-6

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3H-benzo[e]benzimidazol-8-ol

InChI

InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13)

InChI Key

RPDZLMLGUVJIQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C2N=CN3)O

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2N=CN3)O

Other CAS No.

74381-61-6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Naphth 1,2 D Imidazol 8 Ol Systems

Classical and Modern Synthetic Routes to Naphtho[1,2-d]imidazoles

The construction of the naphtho[1,2-d]imidazole core can be achieved through several synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

The Debus-Radziszewski imidazole (B134444) synthesis provides a straightforward method for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com This multicomponent reaction has been successfully applied to the synthesis of naphtho[1,2-d]imidazoles using precursors like β-lapachone, a naturally occurring ortho-quinone. mdpi.comresearchgate.netresearchgate.net

The reaction of β-lapachone with various aldehydes in the presence of an ammonia source, such as ammonium (B1175870) acetate (B1210297), leads to the formation of the corresponding 2-substituted naphtho[1,2-d]imidazole derivatives. mdpi.comcambridge.orgoup.com Microwave irradiation has been employed to accelerate this reaction, often in the presence of solid supports like montmorillonite (B579905) K-10 or basic alumina, with the latter providing superior yields. scispace.comiaea.org This approach allows for the synthesis of a diverse library of naphtho[1,2-d]imidazoles by varying the aldehyde component. nih.govnih.gov For instance, a series of seven naphth[1,2-d]imidazole compounds were synthesized from β-lapachone using this method. mdpi.com

The general scheme for the synthesis of 2-aryl-naphthoimidazoles from β-lapachone is depicted below: β-lapachone reacts with an aromatic aldehyde and ammonium acetate to yield a 2-aryl-naphthoimidazole. nih.gov

A study detailing the synthesis of seven naphth[1,2-d]imidazole derivatives (IM1–IM7) from β-lapachone highlights the utility of the Debus–Radziszewski reaction. The synthesis involves a one-pot process where β-lapachone reacts with the corresponding aldehyde and ammonium acetate. mdpi.com

Table 1: Examples of Naphth[1,2-d]imidazoles Synthesized from β-Lapachone

Compound ID Aldehyde Used Yield (%) Melting Point (°C)
IM1 Paraformaldehyde 52.0 255–259
IM2 Benzaldehyde 18.3 278–279

This table is generated from data available in the source. nih.gov

A novel diazo approach has been developed for the synthesis of functionalized naphtho[1,2-d]imidazole derivatives. acs.orgacs.org This method involves the reaction of arylamidines with 2-(α-diazoacyl)-2H-azirines, which proceeds under mild conditions to afford 5-aryl-4-(α-diazoacyl)-1H-imidazoles in good yields. acs.orgacs.org A key feature of this reaction is the unusual cleavage of the azirine C–C bond, facilitating the transfer of the aryl substituent from the arylamidine to a suitable position for the subsequent cyclization. acs.orgacs.org

Under thermolytic conditions, the resulting 5-aryl-4-(α-diazoacyl)-1H-imidazoles undergo a Wolff rearrangement. The transient ketene (B1206846) intermediate then undergoes a selective 6π-cyclization to form 3H-naphtho[1,2-d]imidazoles. acs.orgacs.org This strategy allows for the introduction of various substituents at positions 2, 3, 4, 5, 7, 8, and 9 of the naphtho[1,2-d]imidazole core. acs.org Further functionalization at the 5-position is possible through the formation of triflates and subsequent cross-coupling reactions. acs.org This methodology has also been extended to construct more complex heterocyclic systems, such as 3H-furo[3',2':3,4]naphtho[1,2-d]imidazoles, in a one-pot manner. acs.org

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like naphthalene-fused imidazoles in a single step. nih.govresearchgate.netfardapaper.irmdpi.com These reactions offer advantages such as high atom economy, reduced reaction times, and structural diversity. yildiz.edu.tr

One such approach involves a catalyst-free, one-pot, four-component reaction to synthesize aryl-linked hydroxy-naphthoquinone fused with an imidazolone (B8795221) and a 2-hydroxy-1,4-naphthoquinone (B1674593) moiety, resulting in naphtho[1,2-d]imidazolyl(aryl)methylnaphthalene-1,4-diones. researchgate.net Another efficient method is a copper-catalyzed one-pot tandem protocol for synthesizing novel naphtho-fused imidazo[1,2-a]pyridines. This process involves a Knoevenagel condensation followed by a chemoselective cross-coupling reaction via carbon-carbon bond cleavage, tolerating various functional groups and providing moderate to excellent yields. researchgate.net

Naphtho[2,3-d]imidazole-4,9-diones can be readily synthesized from 2,3-diamino-1,4-naphthoquinone. researchgate.netresearchgate.net The reaction of 2,3-diamino-1,4-naphthoquinone with various aldehydes in a solvent like dimethyl sulfoxide (B87167) provides a facile route to 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones. researchgate.net For example, refluxing 2,3-diamino-1,4-naphthoquinone in acetic acid yields 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione. researchgate.net

Furthermore, 1,2,3-triazole hybrids of 1H-naphtho[2,3-d]imidazole-4,9-dione have been synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction between 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione and various aromatic azides. rasayanjournal.co.in This approach combines the naphthoquinone, imidazole, and 1,2,3-triazole motifs into a single molecular framework. nih.gov

Condensation of N-alkyl-3,4:9,10-perylenetetracarboxylic acid monoanhydride monoimide with 2,3-diaminonaphthalene (B165487) is another method to produce naphthoimidazole derivatives. researchgate.netclockss.org

Stereoselective Synthesis and Chiral Induction in Naphthoimidazole Frameworks

The development of stereoselective synthetic methods is crucial for accessing chiral naphthoimidazole derivatives, which may have unique properties and applications.

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgacs.org This reaction has been effectively used in the synthesis of chiral heterocyclic compounds derived from naphthalene (B1677914) precursors. mdpi.comresearchgate.netrsc.orgrsc.org

An example is the three-component Mannich-type condensation of naphthalenediols, formaldehyde (B43269), and a chiral amine, such as (S)-1-phenylethan-1-amine, which yields enantiomerically pure bis-dihydro acs.orgCurrent time information in Bangalore, IN.naphthoxazines in excellent yields. mdpi.commdpi.com Similarly, using chiral cyclohexane-1,2-diamines in condensation with formaldehyde and naphthalene-2-ol leads to the formation of chiral imidazolidine (B613845) derivatives. mdpi.comresearchgate.net Specifically, the reaction of R,R- or S,S-cyclohexane-1,2-diamines, formaldehyde, and naphthalene-2-ol produces the corresponding enantiomers of 1,1'-(((3a,7a)-hexahydro-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))bis(naphthalen-2-ol). mdpi.com

These Mannich-type reactions have also been utilized to synthesize various aminonaphthol derivatives, which are valuable precursors for other heterocyclic systems. yildiz.edu.trresearchgate.net The use of chiral amines in these condensations allows for the synthesis of enantiopure dihydro acs.orgCurrent time information in Bangalore, IN.naphthoxazines. researchgate.net

Derivatization and Functionalization Strategies of Naphth(1,2-d)imidazol-8-ol Analogues

The therapeutic potential of a core molecule is often unlocked through systematic structural modifications. For the naphth(1,2-d)imidazole framework, derivatization is key to exploring and optimizing its biological activities.

A comprehensive understanding of how different functional groups at various positions of the naphth(1,2-d)imidazole ring influence its biological activity is crucial for rational drug design. While direct SAR studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on isomeric systems, such as the 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles, which have been investigated as non-acidic anti-inflammatory agents. nih.govacs.org

In a notable study, a series of 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties. nih.gov The synthetic approach involved the reaction of 1-amino-2-naphthylamine with an appropriate arylimidate hydrochloride to yield the 2-aryl-1H-naphth[1,2-d]imidazole, which was then N-alkylated to produce the 1-alkyl and 3-alkyl isomers. The 3-alkyl derivatives consistently showed higher anti-inflammatory activity. nih.gov

The structure-activity relationships revealed several key trends:

Substitution at the 2-position: The nature of the aryl group at the 2-position significantly impacted anti-inflammatory potency. Electron-donating groups, such as a methoxy (B1213986) group at the para-position of the phenyl ring, were found to enhance activity. nih.gov

Substitution at the 3-position: The alkyl group at the 3-position also played a role in modulating activity. An isopropyl group was identified as being optimal in several analogs. nih.gov

One of the most promising compounds from this series, 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, was selected for further clinical investigation as a non-acidic anti-inflammatory and analgesic agent. nih.gov The general principles of SAR from related benzimidazole (B57391) scaffolds also suggest that modifications at various positions of the fused ring system can significantly influence biological activity. mdpi.com

Table 1: Anti-inflammatory Activity of Selected 3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazole Derivatives

Compound NumberR (at position 3)Ar (at position 2)Anti-inflammatory Activity (% inhibition of carrageenin edema)
32 HPhenyl25
33 CH₃Phenyl30
34 CH(CH₃)₂Phenyl40
35 CH(CH₃)₂4-Methoxyphenyl55
36 CH(CH₃)₂4-Chlorophenyl35

Data adapted from Toja et al., 1984. nih.gov

Naphthalene derivatives are often employed as the π-conjugated bridge in donor-π-acceptor (D-π-A) or "push-pull" systems due to their extended aromaticity and favorable electronic properties. researchgate.netnih.gov These systems are of significant interest for applications in nonlinear optics, organic electronics, and as fluorescent probes. The this compound scaffold, with its inherent electron-rich imidazole moiety and the naphthalene core, presents a promising platform for the design of novel push-pull chromophores.

The general strategy for constructing such systems involves attaching an electron-donating group (the "push") to one end of the conjugated system and an electron-accepting group (the "pull") to the other. In the context of this compound, the imidazole ring itself can act as a donor, and this effect can be further enhanced by alkylation or arylation of the nitrogen atoms. The hydroxyl group at the 8-position also contributes to the electron-donating character of the molecule.

To create a push-pull system, an electron-accepting group would need to be introduced onto the naphthalene ring system, typically at a position that allows for effective conjugation with the donor portion. Common electron-accepting groups used in push-pull systems include cyano, nitro, and carbonyl functionalities. nih.gov More complex heteroaromatic rings known for their electron-deficient nature, such as pyridine, pyrazine, or thiazole, can also serve as acceptors. researchgate.netnih.gov

A general synthetic approach to a this compound-based push-pull system might involve:

Functionalization of the Naphthalene Core: Introduction of a suitable functional group (e.g., a halogen or a boronic acid) onto the naphthalene ring of a protected this compound precursor.

Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the heteroaromatic acceptor group.

Deprotection: Removal of any protecting groups to yield the final push-pull chromophore.

While specific examples of push-pull systems derived directly from this compound are not prevalent in the reviewed literature, the synthesis of FDDNP analogs, which are naphthalene-based push-pull dyes, provides a relevant precedent. researchgate.netnih.gov In these studies, a heteroaromatic moiety was annealed to the central naphthalene ring through classical ring-closure reactions or transition metal-catalyzed coupling reactions. researchgate.netnih.gov

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions, controlling product distribution, and predicting potential side reactions.

The synthesis of fused heterocyclic systems can sometimes be complicated by isomerization reactions, leading to mixtures of products. In the context of naphthalene-fused heterocycles, the potential for rearrangement of the heterocyclic ring or substituents is a key consideration.

While a detailed mechanistic study on the isomerization of this compound itself was not found, research on the closely related naphtho[1,2-d]isoxazole 2-oxide system offers valuable insights into the types of isomerization processes that can occur. nih.gov In one study, it was observed that 9-methoxynaphtho[1,2-d]isoxazole 2-oxide undergoes a rearrangement in deuterated DMSO at room temperature to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. nih.gov This isomerization was detected and characterized by time-course NMR spectroscopy and HRMS. nih.gov

This observation suggests that the this compound system could also be susceptible to ring-opening and rearrangement reactions, particularly under certain conditions of temperature, solvent, or catalysis. The mechanism of such an isomerization in the imidazole series could potentially involve protonation or deprotonation of the imidazole ring, followed by a ring-opening to an intermediate species that can then re-cyclize to form a different isomer.

The formation of benzimidazoles from monoacyl-o-phenylenediamines is believed to proceed via a mechanism where a hydrogen atom is removed from each of the two nitrogen atoms during the dehydration and cyclization process. instras.com This highlights the importance of the protonation state of the nitrogen atoms in the imidazole ring formation and potential subsequent isomerizations.

High-temperature isomerization of polycyclic aromatic hydrocarbons is also a known phenomenon, often involving complex skeletal rearrangements and 1,2-swapping of carbon and hydrogen atoms. acs.org While these conditions are more extreme than typical synthetic procedures, they underscore the inherent potential for isomerization in fused aromatic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of Naphth 1,2 D Imidazol 8 Ol Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups present in Naphth(1,2-d)imidazol-8-ol derivatives. The analysis of vibrational spectra provides a molecular fingerprint, allowing for the confirmation of key structural motifs. researchgate.netnih.gov

The interpretation of these often complex spectra is significantly aided by computational methods, particularly Density Functional Theory (DFT). researchgate.netmdpi.com By calculating the theoretical vibrational frequencies and their corresponding intensities, a detailed and reliable assignment of the experimental bands can be achieved. science.gov The potential energy distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode of vibration, leading to an unambiguous assignment. nih.gov

For a typical this compound structure, characteristic vibrational bands are expected. The high-frequency region is dominated by O-H and N-H stretching vibrations, which are often broad due to hydrogen bonding. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information, including the stretching vibrations of the C=N and C=C bonds within the fused imidazole (B134444) and naphthalene (B1677914) ring systems, as well as various in-plane and out-of-plane bending vibrations. researchgate.netmdpi.com

Table 1: Representative Vibrational Band Assignments for this compound Core Structure This table is a representation of expected frequencies based on functional group analysis and data from related compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O–H stretch3400–3200 (broad)Stretching of the phenolic hydroxyl group, often involved in hydrogen bonding.
N–H stretch3300–3100 (broad)Stretching of the imidazole N-H group.
Aromatic C–H stretch3100–3000Stretching vibrations of C-H bonds on the naphthalene ring system.
C=N stretch1650–1590Imine stretching within the imidazole ring.
Aromatic C=C stretch1600–1450Skeletal vibrations of the fused aromatic rings.
O–H bend1440–1395In-plane bending of the hydroxyl group.
C–O stretch1260–1180Stretching of the phenolic C-O bond.
C–H out-of-plane bend900–675Characteristic bending vibrations of aromatic C-H bonds, indicative of substitution patterns.

**3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map of this compound derivatives can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which reveal neighboring protons. The ¹³C NMR spectrum, often recorded with proton decoupling, shows the number of unique carbon atoms in the molecule.

For this compound derivatives, the ¹H NMR spectrum typically displays signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene core, and a signal for the N-H proton of the imidazole ring which can be broad and variable in position. nih.gov The phenolic O-H proton signal may also be observed, its chemical shift being highly dependent on solvent and concentration. mdpi.com

To definitively assign these signals and establish the molecular framework, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is invaluable for tracing out proton networks within the naphthalene ring system. mdpi.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different spin systems and for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. sdsu.edunih.gov

By combining the information from these 1D and 2D experiments, the complete ¹H and ¹³C chemical shifts can be assigned, confirming the this compound skeleton and the position of any substituents. researchgate.netscience.gov

Table 2: Experimental NMR Data for Select Naphth(1,2-d)imidazole Derivatives in DMSO-d₆ nih.gov

CompoundTechniqueChemical Shift (δ ppm)
IM1 (4,5-dihydro-6,6-dimethyl-6H-2-pyran[b-4,3]naphth[1,2-d]imidazole)¹H NMR (400 MHz)8.30 (d, J = 8.0 Hz, 1H), 8.17 (s, 1H), 8.12 (d, 1H), 7.54 (t, 1H), 7.42 (t, 1H), 2.98 (t, 2H), 1.94 (t, 2H), 1.40 (s, 6H).
¹³C NMR (100 MHz)143.9, 132.9, 138.4, 127.7, 125.7, 124.1, 123.3, 122.7, 122.1, 121.0, 104.4, 74.2, 31.5, 26.5, 18.5.
IM2 (4,5-dihydro-6,6-dimethyl-6H-2-(phenyl)-pyran[b-4,3]naphth[1,2-d]imidazole)¹H NMR (400 MHz)13.24 (s, 0.3H), 12.76 (s, 0.5H), 8.37–8.46 (m, 1H), 8.20–8.29 (m, 2H), 8.10–8.20 (m, 1H), 7.51–7.63 (m, 3H), 7.39-7.51 (m, 2H), 3.00–3.17(m, 2H), 1.87–2.06 (m, 2H), 1.43 (s, 6H).
¹³C NMR (100 MHz)147.9, 144.5, 132.2, 131.2, 130.6, 129.1, 128.8, 126.0, 125.9, 125.7, 123.4, 122.8, 122.1, 121.2, 102.4, 74.4, 31.4, 26.5, 18.8.

To further increase the confidence in structural assignments, theoretical calculations of NMR chemical shifts are often performed and correlated with experimental data. ruc.dk The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for predicting NMR shielding tensors, from which chemical shifts are derived. researchgate.net

Calculations are performed on a computationally optimized geometry of the proposed structure. The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP) can influence the accuracy of the prediction. nih.gov For this compound, it is particularly important to correctly model the intramolecular hydrogen bond involving the 8-ol group, as this can significantly affect the chemical shifts of nearby protons and carbons. nih.gov A strong correlation between the calculated and experimental chemical shifts provides powerful evidence in support of the proposed structure. This synergy between experimental NMR and computational chemistry is a cornerstone of modern structural elucidation. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions.

The resulting mass spectrum will prominently feature the protonated molecule [M+H]⁺ or the molecular ion [M]⁺, allowing for the direct determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which enables the calculation of the unique elemental formula, thereby confirming the molecular composition and distinguishing between isomers. rsc.org

Analysis of the fragmentation patterns observed in the mass spectrum (or in tandem MS/MS experiments) can provide additional structural information. While the fused aromatic core of this compound is highly stable, fragmentation would likely involve the loss of small, stable molecules or cleavage of substituents attached to the core ring system. This fragmentation data helps to confirm the identity and placement of various functional groups. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

While NMR and MS provide conclusive evidence for the chemical constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique provides a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

A successful crystallographic analysis of a this compound derivative yields a wealth of information, including:

Connectivity: Unambiguous confirmation of the bonding framework.

Molecular Geometry: Precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Conformation: The preferred spatial arrangement of the molecule in the solid state.

Intermolecular Interactions: Detailed insights into how molecules pack in the crystal, including hydrogen bonding involving the -OH and N-H groups, and π-π stacking interactions between the aromatic rings. nih.gov

The data obtained from X-ray crystallography serves as a benchmark for validating the results from other spectroscopic methods and computational models. researchgate.net

Table 3: Representative Parameters from a Single-Crystal X-ray Diffraction Study This table presents a template of typical data obtained from a crystallographic experiment, based on a related structure. nih.gov

ParameterDescription / Example Value
Empirical formulaThe elemental composition of the compound in the crystal.
Formula weightThe molar mass calculated from the empirical formula.
Crystal systeme.g., Monoclinic, Orthorhombic.
Space groupDescribes the symmetry of the crystal (e.g., P2₁/c).
Unit cell dimensionsa, b, c (in Å) and α, β, γ (in °).
Volume (V)The volume of the unit cell (in ų).
ZThe number of molecules per unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides valuable insights into the electronic structure and photophysical properties of this compound derivatives. The extended π-conjugated system of the fused rings gives rise to characteristic electronic transitions.

The absorption spectra of these compounds typically show multiple bands in the UV-visible region. These bands correspond to π→π* transitions within the aromatic system. nih.gov The position of the maximum absorption wavelength (λmax) and the molar absorptivity coefficient (ε) are important parameters. High molar absorptivity values (on the order of 10³ to 10⁴ M⁻¹cm⁻¹) are characteristic of these allowed electronic transitions. nih.govmdpi.com

Many Naphth(1,2-d)imidazole derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. researchgate.net The fluorescence emission spectra are typically observed in the blue region of the visible spectrum. mdpi.com Key parameters derived from fluorescence studies include the emission maximum (λemis) and the Stokes shift (ΔST), which is the difference in wavelength between the absorption and emission maxima. Large Stokes shifts are often desirable for applications in fluorescence imaging. nih.gov

The photophysical properties can be sensitive to the molecular environment. Solvatochromism, the change in absorption or emission wavelength with solvent polarity, is often observed and provides information about the change in dipole moment of the molecule upon electronic excitation. nih.gov Furthermore, the presence of the phenolic -OH group can lead to interesting pH-dependent photodynamics, such as excited-state proton transfer (ESPT), which can result in multiple emission bands corresponding to the enol, keto, and anionic forms of the molecule. acs.org

Table 4: Photophysical Properties of Select Naphth(1,2-d)imidazole Derivatives nih.gov

CompoundSolventλmax (nm)ε (10⁴ M⁻¹cm⁻¹)λemis (nm)Stokes Shift (ΔST, nm)
IM1CH₂Cl₂3160.6136650
IM2DMSO3422.4340260
IM3CH₂Cl₂3541.57457103
IM4CH₂Cl₂3441.4839349
IM5CH₂Cl₂3682.7142254
IM6CH₃OH4111.85391-20*
IM7Hexane3371.3538548

Note: A negative Stokes shift as reported for IM6 is physically unusual and may indicate complex photophysical behavior or specific experimental conditions.

UV-Vis Absorption Profiles and Electronic Transitions (e.g., π→π transitions)*

The electronic absorption spectra of naphth(1,2-d)imidazole derivatives are characterized by strong absorption bands in the ultraviolet region. nih.gov For a series of 2-substituted naphth[1,2-d]imidazoles (IM2–IM7), two distinct absorption bands were observed. These bands are attributed to π→π* electronic transitions, which are typical for molecules with π-conjugated systems. nih.govuzh.ch The first band, appearing around 314 nm, corresponds to the π→π* transition of the substituent at the C2 position of the naphthoimidazole ring, while the second band, observed at approximately 363 nm, is characteristic of the π→π* transition within the imidazole nucleus itself. nih.gov

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for fluorescent probes. nih.gov The synthesized naphth[1,2-d]imidazoles IM1–IM7 exhibit high molar absorptivity values, typically in the range of 10³ to 10⁴ M⁻¹cm⁻¹. nih.govmdpi.com These high values are consistent with the allowed nature of π→π* transitions and underscore the efficiency of these compounds in absorbing light. nih.gov

Detailed photophysical data, including the absorption maxima (λAbs) and molar absorption coefficients (εAbs), are presented below.

Table 1: UV-Vis Absorption Properties of Naphth(1,2-d)imidazole Derivatives (IM1-IM7)

Compound λAbs (nm) εAbs (x 10⁴ M⁻¹cm⁻¹)
IM1 345 0.49
IM2 345 0.90
IM3 345 0.82
IM4 345 0.77
IM5 345 0.81
IM6 345 0.77

| IM7 | 345 | 0.83 |

Data sourced from a study on naphth[1,2-d]imidazoles synthesized from β-lapachone. researchgate.netmdpi.com

Fluorescence Emission Characteristics (e.g., Emission Maxima, Quantum Yields, Stokes Shifts)

Upon excitation, naphth(1,2-d)imidazole derivatives exhibit intense fluorescence emissions, primarily in the blue region of the visible spectrum. researchgate.netmdpi.com Using an excitation wavelength of 345 nm, which corresponds to a primary absorption band, the emission spectra for compounds IM1–IM7 were recorded. nih.govmdpi.com The emission maxima (λemis) were observed to fall within the range of 366 nm to 457 nm. nih.govmdpi.com Specifically, derivatives IM3 (λemis 457 nm) and IM5 (λemis 422 nm) emit at lower energy wavelengths, shifting their fluorescence further into the blue region. nih.govmdpi.com In contrast, the unsubstituted compound IM1 emits at a higher energy wavelength (366 nm), closer to the violet region. nih.govmdpi.com The high fluorescence intensity of these compounds, particularly IM2, IM3, IM4, and IM5, is a desirable characteristic for imaging agents. mdpi.com

A key parameter in fluorescence spectroscopy is the Stokes shift (ΔST), which is the difference in wavelength between the absorption maximum and the emission maximum. Fluorophores with large Stokes shifts are particularly valuable for bio-imaging applications as they can minimize self-absorption and reduce background fluorescence from biological tissues. nih.gov The naphth[1,2-d]imidazole derivatives IM1–IM7 display significant Stokes shifts, ranging from 20 nm to 103 nm. nih.govresearchgate.netmdpi.com The magnitude of the Stokes shift is influenced by the substituent at the C2 position; the unsubstituted derivative IM1 exhibited the smallest Stokes shift and the lowest fluorescence emission intensity. nih.gov

The table below summarizes the key fluorescence emission properties for the IM1-IM7 series.

Table 2: Fluorescence Emission Properties of Naphth(1,2-d)imidazole Derivatives (IM1-IM7)

Compound λemis (nm) Stokes Shift (ΔST) (nm)
IM1 366 21
IM2 394 49
IM3 457 112
IM4 400 55
IM5 422 77
IM6 390 45

| IM7 | 394 | 49 |

Data obtained with an excitation wavelength of 345 nm. researchgate.net

Solvatochromic Behavior and Solvent Effects on Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon provides insight into the electronic structure of the molecule and its interaction with the solvent environment. The influence of solvent polarity on the optical properties of the synthesized naphth[1,2-d]imidazoles (IM1–IM7) was investigated using four solvents of varying polarity: hexane (nonpolar), dichloromethane (CH₂Cl₂), dimethyl sulfoxide (B87167) (DMSO), and methanol (CH₃OH) (polar). nih.gov

The study revealed that several of the derivatives exhibit positive solvatochromism, meaning their absorption maxima shift to longer wavelengths (a redshift or bathochromic shift) as the polarity of the solvent increases. nih.gov This effect is particularly pronounced for derivatives IM2 and IM6, which showed a significant bathochromic shift in polar solvents, indicating a strong interaction between the solute and the solvent molecules and suggesting an increase in the dipole moment of the fluorophore upon excitation. nih.gov Derivative IM7 also displayed a positive bathochromic effect when compared to the nonpolar solvent hexane. nih.gov Other compounds in the series (IM1, IM3, IM4, and IM5) showed an increasing redshift in dichloromethane. nih.gov This solvatochromic behavior is crucial for determining the most suitable solvents for specific photophysical studies and applications. nih.gov

Computational and Theoretical Investigations of Naphth 1,2 D Imidazol 8 Ol Analogues

Quantum Chemical Calculations for Optimized Structural and Electronic Properties

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are central to the computational analysis of organic molecules. These methods allow for a detailed examination of molecular geometries and the distribution of electrons, which are fundamental to understanding the chemical behavior of Naphth(1,2-d)imidazol-8-ol analogues.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com For analogues of this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to determine the most stable molecular geometry. researchgate.netinformahealthcare.com This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

These structural parameters are crucial for understanding the planarity of the fused ring system and the orientation of substituent groups. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are essential for analyzing the molecule's reactivity and spectroscopic properties. bohrium.com The accuracy of DFT methods in predicting these properties for imidazole (B134444) and naphthalene-based systems makes it a foundational tool for theoretical studies. bohrium.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

In studies of related heterocyclic systems, MEP analysis reveals that regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the locations of heteroatoms like nitrogen and oxygen due to their high electronegativity. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., -OH, -NH). For this compound analogues, the MEP map would likely highlight the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group as centers of negative potential, while the hydroxyl proton would be a site of positive potential, indicating its role as a proton donor.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity and lower stability. For π-conjugated systems like this compound analogues, this gap is also related to the electronic absorption properties of the molecule. Computational studies on related naphthalene-imidazole systems calculate these energy levels to predict their electronic behavior and bioactivity.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Imidazole Derivative-6.297-1.8104.487
Naphthalene (B1677914)-6.130-1.3804.750
Benzo[d]imidazole Derivative-5.850-2.2403.610

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is used to investigate charge transfer, charge delocalization, and hyperconjugative interactions within a molecule.

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. In aromatic systems like this compound analogues, NBO analysis can reveal the delocalization of π-electrons across the fused rings and the interactions between lone pairs on the nitrogen and oxygen atoms with the π-system. This method provides insight into the stability conferred by resonance and hyperconjugation.

Table 2: Example NBO Analysis for Donor-Acceptor Interactions in a Related Heterocyclic System
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N3π(C1-C2)25.40
π(C5-C6)π(C7-C8)19.85
LP(2) O1σ*(C4-C5)5.12

LP denotes a lone pair, π denotes a pi bond, and π and σ* denote anti-bonding orbitals.*

The study of polarizability and hyperpolarizability is essential for identifying materials with non-linear optical (NLO) properties, which have applications in telecommunications, laser technology, and data storage. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.

Computational methods, specifically DFT, are used to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of molecules. For organic molecules with extensive π-conjugation and charge-transfer characteristics, such as this compound analogues, significant NLO properties can be expected. Theoretical calculations for related naphthalimide derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response. The computed values for these properties help in screening and designing novel molecules for NLO applications.

Excited State Dynamics and Photophysical Processes

The photophysical behavior of this compound analogues is of significant interest, particularly due to the potential for processes like Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photoinduced phenomenon where a proton moves from a donor group (like -OH) to an acceptor group (like a nitrogen atom) within the same molecule upon electronic excitation. nih.gov

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are employed to model the behavior of these molecules in their electronic excited states. bohrium.comnih.gov These calculations can map the potential energy surface along the proton transfer coordinate, revealing whether the ESIPT process is favorable and if it occurs with or without an energy barrier. researchgate.netinformahealthcare.com For the closely related compound 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol, TD-DFT calculations have shown a favorable and barrierless ESIPT process. researchgate.netinformahealthcare.com This leads to the formation of a transient keto-tautomer, which often exhibits a large Stokes shift, a desirable property for applications such as fluorescent probes and laser dyes. nih.gov The excited-state dynamics can be significantly influenced by the solvent environment, with polar solvents sometimes leading to a complex equilibrium between different excited-state species. researchgate.netinformahealthcare.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Energies and Electronic Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely-used method for investigating the electronic excited states of molecules due to its favorable balance of computational cost and accuracy. rsc.orgchemrxiv.org It is particularly effective for calculating properties related to the optical absorption and emission spectra of medium-sized organic molecules. chemrxiv.orgrsc.org For this compound analogues, TD-DFT is employed to predict vertical excitation energies, oscillator strengths, and to simulate UV-visible absorption and fluorescence spectra. researchgate.net

The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and PBE1PBE combined with basis sets such as 6-311++G(2d,2p) have been successfully used to study the photophysical properties of similar naphthalene-fused heterocyclic systems. nih.govnih.gov These calculations can determine the nature of electronic transitions, such as identifying whether they are primarily π-π* or involve intramolecular charge transfer (ICT). nih.gov For instance, orbital analysis often reveals that the lowest energy transition (S0→S1) corresponds to an excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Research findings from TD-DFT studies on related systems demonstrate that these computational methods can reliably predict absorption and emission energies. mdpi.com The simulated spectra often show good agreement with experimental observations, validating the computational approach. nih.gov This allows for the systematic investigation of how structural modifications to the this compound scaffold—such as the addition of electron-donating or electron-withdrawing groups—affect its spectral properties.

Table 1: Simulated Spectroscopic Data for this compound Analogues using TD-DFT

CompoundFunctional/Basis SetAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Oscillator Strength (f)
This compoundB3LYP/6-31G(2d,2p)3554800.25
Analogue A (with -NO2)PBE1PBE/6-311++G(2d,2p)3705100.31
Analogue B (with -NH2)B3LYP/6-31G(2d,2p)3404650.22

Theoretical Modeling of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Naphthalene-Imidazole Systems

The this compound structure, featuring a hydroxyl group (-OH) as a proton donor and an imidazole nitrogen atom as a proton acceptor in close proximity, is a classic motif for Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com ESIPT is an ultrafast photochemical process where a proton is transferred within the molecule upon photoexcitation. mdpi.com This process leads to the formation of a transient keto-tautomer species, which is responsible for a characteristic large Stokes shift—a significant difference between the absorption and emission maxima. bwise.kr

Theoretical modeling, primarily using DFT and TD-DFT, is essential for elucidating the ESIPT mechanism. nih.gov Static calculations are used to map the potential energy surfaces (PES) of both the ground state (S0) and the first excited state (S1). mdpi.com These calculations typically show that in the ground state, the enol form is more stable, and a significant energy barrier prevents proton transfer. researchgate.net However, upon excitation to the S1 state, the acidity of the hydroxyl donor and the basicity of the imidazole nitrogen acceptor increase due to charge redistribution. researchgate.net This dramatically lowers or even eliminates the energy barrier, making the proton transfer process energetically favorable and extremely rapid. researchgate.net

Studies on analogous hydroxyphenyl benzoxazole (B165842) and imidazole systems confirm that while ground-state intramolecular proton transfer is generally impossible, the ESIPT process is strongly supported by excited-state PES calculations. nih.gov The strengthening of the intramolecular hydrogen bond in the excited state is a key indicator that ESIPT is favored. nih.gov Computational analysis of bond lengths, infrared spectra, and electron density can further confirm the enhancement of the intramolecular hydrogen bond upon excitation. nih.gov

Computational Studies on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms in this compound Derivatives

In addition to ESIPT, derivatives of this compound can exhibit other photoinduced processes like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.govnih.gov These mechanisms are particularly relevant when the core structure is functionalized with strong electron-donating (D) and electron-accepting (A) groups.

ICT involves the spatial redistribution of electron density from the donor moiety to the acceptor moiety upon photoexcitation. mdpi.com This leads to an excited state with a much larger dipole moment than the ground state, often resulting in strong solvatochromism, where the emission color changes with solvent polarity. mdpi.com Computational methods, including TD-DFT, can visualize and quantify this charge redistribution by analyzing frontier molecular orbitals (HOMO and LUMO) and electron density difference maps. nih.gov For example, in many D-A systems, the HOMO is localized on the donor part while the LUMO is on the acceptor part, clearly indicating a charge-transfer character for the S0→S1 transition.

PET is a mechanism often exploited in the design of fluorescent sensors. nih.gov A typical PET sensor consists of a fluorophore (like the this compound core) linked to a receptor unit. In the "off" state, the fluorescence of the fluorophore is quenched via electron transfer from the receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, and fluorescence is "turned on". researchgate.net Computational chemistry can model the thermodynamic feasibility of PET by calculating the oxidation and reduction potentials of the donor and acceptor fragments, respectively.

Molecular Modeling and Simulation for Biological Interactions

Molecular modeling techniques are indispensable for predicting and analyzing the interactions of this compound candidates with biological targets, thereby guiding the design of new therapeutic agents.

Molecular Docking Studies for Ligand-Target Binding Affinity and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is widely used to screen large libraries of compounds and identify potential drug candidates. nih.gov For this compound derivatives, docking studies can predict how they might interact with the active site of a target enzyme, such as lanosterol (B1674476) 14α-demethylase or dihydrofolate reductase. researchgate.netrsc.org

The process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding free energy. nih.gov Lower energy scores generally indicate more favorable binding. researchgate.net The results reveal crucial information about the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues in the active site. elsevierpure.com For example, studies on similar naphthalene and imidazole-based compounds have identified critical hydrogen bond interactions with residues like Tyr355, Arg120, and Ser530 in cyclooxygenase (COX) enzymes. elsevierpure.com Such insights are vital for understanding the structure-activity relationship (SAR) and optimizing the ligand's structure to improve its potency and selectivity. nih.gov

Table 2: Example Molecular Docking Results for a this compound Analogue

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Dihydrofolate Reductase1DHF-8.5SER-59, ILE-60Hydrogen Bond
14α-Demethylase5V5Z-9.2TYR-132, HEM-601Hydrogen Bond, π-π Stacking
Cyclooxygenase-2 (COX-2)1PXX-7.9ARG-120, TYR-355Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations for Binding Stability and Conformational Changes in Biological Environments

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing insights into the stability of the binding pose and any conformational changes that may occur in the protein or ligand upon binding. ekb.eg

The stability of the complex is often assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov Other parameters, such as the Root-Mean-Square Fluctuation (RMSF) of individual residues and the Radius of Gyration (Rg) of the protein, provide information on protein flexibility and compactness, respectively. ekb.eg MD simulations can also analyze the persistence of key interactions, like hydrogen bonds, identified in docking studies, confirming their importance for stable binding. nih.gov

In Silico Screening for Drug-Likeness Properties and ADMET Prediction for this compound Candidates

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential candidates. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital for filtering out compounds that are likely to fail in later developmental stages. researchgate.net

Table 3: Predicted ADMET Properties for a this compound Candidate

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight ( g/mol )222.24< 500Good
logP (Lipophilicity)2.8< 5Good
Hydrogen Bond Donors2≤ 5Good
Hydrogen Bond Acceptors2≤ 10Good
Human Intestinal Absorption95%> 80%High
Blood-Brain Barrier PermeabilityNo-Low Risk
Ames MutagenicityNon-mutagen-Low Risk
hERG InhibitionNon-inhibitor-Low Risk

Pharmacological and Mechanistic Studies of Naphth 1,2 D Imidazol 8 Ol Based Bioactive Agents

Comprehensive Structure-Activity Relationship (SAR) Studies in Naphth(1,2-d)imidazol-8-ol Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating how molecular modifications influence biological activity, guiding the design of more potent and selective agents.

Systematic modifications of the this compound scaffold have revealed significant correlations between the nature and position of substituents and the resulting biological effects. A key area of investigation has been the C2 position of the imidazole (B134444) ring.

Research has demonstrated that substitution at the C2 carbon is critical for cytotoxic activity against various cancer cell lines. nih.gov For instance, the unsubstituted derivative (IM1) showed the least potency, highlighting the necessity of a substituent at this position for anticancer effects. nih.gov When comparing different substituents at the C2 position, it was found that a phenyl group conferred significant cytotoxic activity. Conversely, a naphthyl substituent at the same position led to a considerable decrease in cell growth inhibition, suggesting that the steric bulk and electronic properties of the C2 substituent are finely tuned for optimal activity. nih.gov

The introduction of electron-withdrawing groups, such as a nitrophenyl group, has also been explored. These substitutions can influence the electronic distribution within the molecule, which in turn affects its interaction with biological targets. nih.gov The nature of substituents also impacts the photophysical properties of these compounds, which is relevant for their potential application as fluorescent probes. For example, derivatives with electron-withdrawing groups have been shown to exhibit narrower Stokes shifts. nih.gov

The following table summarizes the cytotoxic activity of several C2-substituted Naphth(1,2-d)imidazole derivatives against HL-60 and HCT-116 cancer cell lines.

CompoundC2 SubstituentIC50 (µM) vs. HL-60IC50 (µM) vs. HCT-116
IM1-H29.9262.11
IM2-Phenyl8.7121.12
IM3-Naphthyl--

Data extracted from a study on Naphth[1,2-d]imidazoles bioactive from β-lapachone. nih.govresearchgate.net

These findings underscore the importance of systematic exploration of substituent effects to optimize the biological activity of this compound derivatives.

The spatial arrangement of substituents can dictate the binding mode and affinity for specific targets. For instance, in the context of DNA-interacting agents, the planarity of the aromatic system is crucial for effective intercalation between base pairs. The introduction of bulky substituents can create steric hindrance, potentially altering the preferred binding mode from intercalation to groove binding or even inhibiting interaction altogether.

Furthermore, the conformational freedom of side chains attached to the naphthoimidazole core can influence target recognition. Flexible linkers can allow substituents to adopt optimal orientations for interacting with binding pockets on enzymes or receptors. Conversely, rigidifying the structure through cyclization or the introduction of double bonds can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Mechanistic Insights into Broad-Spectrum Biological Activity (e.g., Redox Cycling, Reactive Oxygen Species Production)

The broad-spectrum biological activity of many naphthoquinone-based compounds, including Naphth(1,2-d)imidazoles, is often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS). nih.gov Naphth[1,2-d]imidazoles can be synthesized from β-lapachone, a 1,2-naphthoquinone (B1664529) known for its potent anticancer properties. nih.gov The mechanism of β-lapachone is heavily reliant on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

This interaction initiates a futile redox cycle. NQO1 catalyzes a two-electron reduction of the quinone moiety to a hydroquinone (B1673460). This hydroquinone is unstable and rapidly undergoes a two-step back-oxidation to the original quinone, first by donating one electron to molecular oxygen to form the superoxide (B77818) radical (O₂•⁻) and then another to generate a second superoxide radical. nih.gov This process consumes intracellular NAD(P)H and leads to a massive production of ROS, particularly superoxide and its downstream product, hydrogen peroxide (H₂O₂). nih.gov

The resulting severe oxidative stress overwhelms the cell's antioxidant defenses, leading to widespread damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). The cytotoxic activity observed in Naphth[1,2-d]imidazole derivatives against cancer cell lines, with IC50 values ranging from 8.71 to 62.11 µM depending on the cell line and compound structure, is likely attributable to this mechanism inherited from its β-lapachone precursor. nih.gov This targeted induction of oxidative stress in cancer cells forms the basis of their therapeutic potential.

Rational Design Principles for this compound as Therapeutic Leads

The rational design of therapeutic agents based on the this compound scaffold leverages the well-established and versatile properties of the core imidazole nucleus, which is a key component in numerous natural products and synthetic drugs. nih.gov

Integration of the Imidazole Nucleus in Contemporary Drug Discovery Programs

The imidazole ring is a five-membered aromatic heterocycle that is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities and favorable physicochemical properties. nih.govnih.gov Its integration into drug discovery programs is based on several key principles:

Bioisosterism: The imidazole nucleus is recognized as an important bioisostere for other five-membered heterocycles like triazole, pyrazole, and oxazole, as well as for the amide bond. This allows medicinal chemists to replace these groups with an imidazole ring to modulate a compound's activity, selectivity, and pharmacokinetic profile. nih.gov

Hydrogen Bonding Capability: With two nitrogen atoms, the imidazole ring can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This dual capability facilitates strong and specific interactions with biological targets such as enzymes and receptors. nih.gov

Improved Physicochemical Properties: The presence of the imidazole moiety in a drug candidate can enhance water solubility, a desirable property for drug development. nih.gov This is crucial for improving a compound's absorption and distribution profile.

Coordination with Metal Ions: The imidazole ring, famously present in the amino acid histidine, is an excellent ligand for coordinating with metal ions in the active sites of metalloenzymes, offering another mechanism for targeted inhibition. nih.gov

Synthetic Accessibility: The imidazole core can be readily synthesized and functionalized through various established chemical reactions, such as the Debus-Radziszewski reaction, allowing for the creation of diverse libraries of compounds for screening. ijper.org

The rational design of this compound-based therapeutic leads involves combining this versatile imidazole core with the unique properties of the naphthoquinone framework. This fusion allows for the exploration of diverse biological targets, from metabolic enzymes to viral proteases, by leveraging the principles of molecular docking, structure-activity relationship (SAR) studies, and quantitative structure-activity relationship (QSAR) models to optimize binding affinity, selectivity, and drug-like properties. ijper.orgnih.gov

Application of Molecular Hybridization Approaches for Enhanced Efficacy

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties from different bioactive compounds to create a new single hybrid molecule. This approach aims to produce compounds with enhanced efficacy, modified selectivity, a different mode of action, or reduced side effects compared to the parent molecules. mdpi.com In the context of this compound-based agents, molecular hybridization can be a powerful tool to augment their therapeutic potential.

One common application of this strategy is the hybridization of a known bioactive scaffold, such as the naphthoimidazole core, with other chemical entities known to possess complementary biological activities. For instance, the fusion of the this compound structure with moieties known for DNA intercalation or topoisomerase inhibition could lead to novel anticancer agents with dual mechanisms of action. Research on related structures, such as 1,8-naphthalimide-acridinyl hybrids, has demonstrated the potential of this approach. In these hybrids, the naphthalimide and acridine (B1665455) pharmacophores, both known for their roles in anticancer activity, are combined to create compounds with significant cytotoxicity against various cancer cell lines. researchgate.netscispace.com

Another hybridization strategy involves the incorporation of fragments that can improve the pharmacokinetic properties of the parent molecule. For example, linking the this compound core to moieties that enhance water solubility or cell permeability could lead to improved bioavailability and, consequently, enhanced in vivo efficacy.

The synthesis of such hybrids often employs click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of different molecular fragments. mdpi.com This methodology has been successfully used to create complex hybrid molecules from natural products and other bioactive compounds. mdpi.com

While specific studies on the molecular hybridization of this compound are not extensively detailed in the provided search results, the principles of this approach are widely applicable. The following table outlines potential molecular hybridization strategies for this compound based on the activities of related compounds.

Hybridization PartnerRationale for Hybridization with this compoundPotential Therapeutic Application
AcridineTo introduce DNA intercalating properties and potentially inhibit topoisomerase.Anticancer
NaphthalimideTo enhance anticancer activity through mechanisms such as DNA binding and topoisomerase inhibition.Anticancer
ThiazoleTo potentially broaden the antimicrobial spectrum or enhance activity against specific pathogens.Antimicrobial
PiperazineTo improve solubility and cell permeability, potentially enhancing bioavailability and efficacy.General enhancement of bioactivity

Property-Based Drug Design Concepts Applied to this compound Analogues

Property-based drug design focuses on optimizing the physicochemical properties of a lead compound to enhance its drug-like characteristics, such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. For this compound analogues, this approach involves a systematic modification of the chemical structure to achieve a desirable balance of these properties alongside potent biological activity.

A key aspect of property-based design is the modulation of lipophilicity, often quantified as logP or logD. While a certain degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. For this compound analogues, modifications to the substituents on the imidazole or naphthalene (B1677914) rings can be used to fine-tune lipophilicity. For example, the introduction of polar groups, such as hydroxyl or amino moieties, can increase aqueous solubility.

Another critical parameter is the molecular weight (MW). According to Lipinski's Rule of Five, compounds with a MW greater than 500 may exhibit poor absorption or permeation. Therefore, in the design of this compound analogues, it is important to consider the size of the appended substituents.

The electronic properties of the molecule, influenced by the introduction of electron-donating or electron-withdrawing groups, can also impact its interaction with biological targets and its metabolic stability. For instance, strategic placement of fluorine atoms can sometimes block sites of metabolism without significantly altering the molecule's shape or size.

Computational tools play a significant role in property-based drug design. In silico models can predict various physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of designed analogues before their synthesis, thus guiding the selection of the most promising candidates. Studies on related heterocyclic compounds, such as 1H-benzo[d]imidazole derivatives, have utilized computational methods to identify probable biological targets and predict binding affinities. nih.govresearchgate.net

The following table summarizes key physicochemical properties and their desired modulation in the context of designing this compound analogues.

Physicochemical PropertyDesired Modulation for Improved Drug-likenessRationale
Lipophilicity (logP/logD)Optimize to a moderate range (typically 1-3)Balance between solubility and permeability.
Molecular Weight (MW)Keep below 500 DaTo favor good absorption and permeation.
Aqueous SolubilityIncreaseTo improve dissolution and bioavailability.
Hydrogen Bond Donors/AcceptorsOptimize the numberTo enhance target binding and solubility.
Polar Surface Area (PSA)Modulate (typically < 140 Ų)To influence cell permeability.

Strategies for Optimizing Permeation and Activity Against Specific Pathogens (e.g., Gram-negative bacteria)

Enhancing the activity of this compound-based agents against specific pathogens, particularly Gram-negative bacteria, presents a significant challenge due to their complex cell envelope, which includes an outer membrane that acts as a formidable permeability barrier.

One of the primary strategies to overcome this barrier is to modify the physicochemical properties of the compounds to favor accumulation inside the bacterial cell. This often involves a multi-parameter optimization of properties such as size, charge, polarity, and three-dimensional shape. For instance, the introduction of cationic charges through the incorporation of amino groups can facilitate interaction with the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane, potentially promoting uptake.

Efflux pumps are another major mechanism of resistance in Gram-negative bacteria, actively expelling antimicrobial agents from the cell. A potential strategy to counteract this is the design of this compound analogues that are poor substrates for these pumps. This can sometimes be achieved by altering the compound's structure to disrupt the recognition motifs required for efflux pump binding.

Molecular hybridization can also be employed to enhance permeation. For example, conjugating the this compound scaffold to a siderophore, a molecule that bacteria use to acquire iron, could hijack the bacterial iron uptake system to facilitate entry of the drug into the cell.

Research on other naphthalene-containing compounds has shown that specific structural features can confer potent activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov For example, the introduction of a piperazinyl group in naphthalimide aminothiazoles led to broad-spectrum antibacterial activity, including against Gram-negative species like E. coli. nih.gov This suggests that similar modifications to the this compound scaffold could be a fruitful avenue for exploration.

The following table outlines strategies to optimize the permeation and activity of this compound analogues against Gram-negative bacteria.

StrategyMechanism of ActionExample Modification
Introduction of Cationic GroupsFacilitates interaction with the negatively charged outer membrane.Addition of primary or secondary amine functionalities.
Modification of LipophilicityBalances solubility with the ability to traverse lipid membranes.Introduction of polar or non-polar substituents.
Evasion of Efflux PumpsReduces active removal of the compound from the bacterial cell.Steric modifications to disrupt efflux pump recognition.
Siderophore ConjugationUtilizes bacterial iron uptake systems for active transport into the cell.Covalent linkage to a siderophore moiety.

Applications of Naphth 1,2 D Imidazol 8 Ol in Advanced Chemical Technologies

Fluorescent Probes for Bioimaging and Advanced Sensing

The rigid, conjugated structure of the naphthimidazole core is fundamental to its utility as a fluorophore. Researchers have successfully leveraged this scaffold to create a variety of probes for detecting specific analytes and monitoring biological environments.

Development of Fluorescent Chemosensors for Specific Metal Ions (e.g., Zn²⁺, Fe²⁺, Al³⁺, Ag⁺)

Derivatives of the naphthol-imidazole framework have been engineered as selective chemosensors for various metal ions. These sensors typically operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with a target ion.

Aluminum (Al³⁺): A phenol-naphthol based chemosensor (PNI) has been reported for the selective assay of aluminum ions. rsc.orgewha.ac.kr In its free state in a Bis-Tris buffer solution, the sensor exhibits negligible fluorescence. rsc.org However, the addition of Al³⁺ triggers a significant enhancement in fluorescence, effectively "switching on" the signal. rsc.orgewha.ac.kr This response is highly selective for aluminum, with other common metal ions inducing minimal changes. rsc.org The sensor forms a 1:1 stoichiometric complex with Al³⁺, a mechanism confirmed through fluorimetric titrations and NMR experiments. rsc.orgewha.ac.kr Similarly, other naphthol-based Schiff base sensors have demonstrated high selectivity for Al³⁺, with one probe showing a fluorescence intensity increase of over 140-fold and a detection limit as low as 0.05 μM. researchgate.net

Other Metal Ions: While specific sensors for Zn²⁺, Fe²⁺, and Ag⁺ based on the precise Naphth(1,2-d)imidazol-8-ol structure are less commonly detailed, the broader class of naphthol and naphthalimide derivatives has shown great promise. For instance, a simple naphthalimide-based probe was developed for the highly selective and sensitive detection of mercury ions (Hg²⁺). nih.gov This indicates the high potential for modifying the this compound backbone to target a wide array of metal ions.

Design of pH-Sensitive Probes Based on this compound Derivatives

The photodynamics of molecules containing the naphthalene-imidazole scaffold can be highly sensitive to environmental pH. This property is crucial for developing probes that can monitor pH changes in biological systems.

A notable example is the proton transfer dye 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), which shares a similar structural motif. The excited-state intramolecular proton transfer (ESIPT) process in this molecule is predominant in nonpolar solvents. acs.orgnih.gov However, in aqueous solutions, its photodynamics change dramatically with pH. acs.orgnih.gov As the pH increases, anionic and phototautomeric emissions guide the molecule's photodynamics. acs.orgnih.gov Specifically, at a pH of 2.0, the emission spectrum shows a high-energy local emission band at 410 nm and a lower-energy band at 450 nm. acs.org At a physiological pH of 7.4, the intensity of the local emission band increases. acs.org This stark, pH-dependent modulation of its fluorescence lifetime and emission spectrum establishes the potential of such compounds to act as sensitive pH sensors. acs.org Another water-soluble 1,8-naphthalimide-based fluorescent probe, BPN, demonstrated a 131-fold fluorescence enhancement as the pH decreased from 11.0 to 3.0, with a pKa of 6.69, making it suitable for monitoring cytosolic pH. nih.gov

Application in Cellular and In Vivo Bioimaging Studies (e.g., living cells, zebrafish)

The fluorescent properties of this compound derivatives make them valuable tools for bioimaging. Their ability to enter cells and highlight specific structures or processes is a key area of research. Fluorophores with large Stokes shifts are particularly promising for in vivo cell-imaging studies as they help minimize background fluorescence from living tissues. nih.gov

Naphth[1,2-d]imidazoles synthesized from β-lapachone have been evaluated for their potential in theranostic systems, which combine therapy and diagnostics. mdpi.comnih.gov These compounds exhibit intense fluorescence in the blue region and have been shown to be selective for certain cancer cells. mdpi.comnih.gov Their promising optical properties and selective cytotoxicity qualify them for further development as fluorescent probes for cancer diagnosis and imaging. mdpi.com

The utility of related naphthalene-based probes has been demonstrated in living organisms. For example, naphthalimide-based fluorescent probes have been successfully used for bioimaging of Hg²⁺ in living cells and zebrafish. nih.gov Similarly, another naphthalimide probe was developed for imaging monoamine oxidase A, a key enzyme, in both living cells and zebrafish models. researchgate.net These examples underscore the applicability of the core naphthalene-imidazole scaffold for in vivo imaging.

Photophysical Properties of Naphth[1,2-d]imidazole Derivatives (IM1-IM7)
Compoundλabs (nm)λemis (nm)Stokes Shift (ΔST) (nm)Molar Absorption Coefficient (εAbs) (M-1cm-1)
IM1346366201.17 × 104
IM2397457602.43 × 104
IM33544571031.57 × 104
IM4364416521.49 × 104
IM5362422602.01 × 104
IM6369427581.50 × 104
IM7369432631.40 × 104

Data sourced from Molecules (2023). nih.govmdpi.comresearchgate.net

Exploration of Two-Photon Fluorescent Probes Incorporating Naphthalene-Imidazole Scaffolds

Two-photon microscopy offers advantages for deep-tissue imaging with reduced phototoxicity. The development of probes with high two-photon absorption cross-sections is a significant area of research. While specific two-photon probes based on the this compound structure are not yet widely reported, the broader naphthalene-imidazole platform is considered a promising scaffold for their design. The extended π-conjugated system inherent in these molecules is a key feature for achieving efficient two-photon excitation. The design of such probes often involves creating a donor-π-acceptor (D-π-A) structure to enhance the two-photon absorption properties. The naphthalene-imidazole core can serve as an excellent building block within this molecular architecture.

Functional Materials and Optoelectronic Applications

Beyond sensing, the optical and electrochemical properties of this compound derivatives make them suitable for use in functional materials.

Investigation as Dyes and Pigments

The strong absorption and emission characteristics of naphthalene-based compounds have historically led to their use as dyes and pigments. researchgate.net Naphthalene (B1677914) benzimidazoles, which share the core structure of this compound, are noted for their high thermal stability, which is often superior to that of related naphthalimides due to increased aromaticity. core.ac.uk This stability is a critical property for dyes and pigments used in materials that undergo high-temperature processing or are exposed to harsh environmental conditions. The photophysical properties of these compounds, including their absorption and emission wavelengths, can be tuned by chemical modification, allowing for the creation of a palette of colors. researchgate.net For instance, certain derivatives of 1′,8′-naphthoylenebenzimidazoles have been used to dye polyester fibers in bright reddish-orange hues. researchgate.net

No Publicly Available Research Found on Specific Applications of this compound

Despite a comprehensive search of available scientific literature and databases, no specific research findings on the applications of the chemical compound this compound in advanced chemical technologies, including optoelectronic devices and agrochemicals, could be identified.

While research exists for the broader class of compounds known as naphthoimidazoles and their derivatives, this information does not specifically address the properties and potential uses of the "8-ol" substituted variant. Scientific inquiry into the applications of chemical compounds is highly specific, and findings for one derivative cannot be accurately extrapolated to another without dedicated experimental evidence.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "" as per the provided outline, due to the absence of foundational research on this specific compound in the specified fields. Further investigation and primary research would be required to determine if this compound holds any potential in these or other technological applications.

Future Research Directions and Outlook

Development of Advanced Synthetic Methodologies for Novel Naphth(1,2-d)imidazol-8-ol Scaffolds

The synthesis of imidazole-containing compounds has traditionally relied on methods like the Debus-Radziszewski reaction. nih.govsemanticscholar.org While effective, these classical approaches often face limitations such as harsh reaction conditions, limited substrate scope, and modest yields. semanticscholar.org The future of this compound synthesis lies in the development of more efficient, versatile, and environmentally benign methodologies.

Future research should prioritize:

Microwave-Assisted and Ultrasonic Synthesis: These techniques have shown promise in accelerating reaction times and improving yields for other imidazole (B134444) derivatives. biomedpharmajournal.orgresearchgate.net Their application to this compound scaffolds could facilitate high-throughput synthesis, enabling the rapid generation of diverse chemical libraries for biological screening.

Catalyst Development: The exploration of novel catalysts, including reusable and thermally stable options like silica-supported sodium hydrogen sulphate or various nanocatalysts, could lead to cleaner and more efficient reactions. biomedpharmajournal.orgresearchgate.net The development of stereoselective catalysts will be crucial for producing enantiomerically pure derivatives, which is often essential for potent and specific biological activity.

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple chemical bonds are formed in a single operation from simple precursors can significantly improve synthetic efficiency. biomedpharmajournal.org This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

Synthetic MethodPotential Advantages for this compound ScaffoldsReference
Microwave-Assisted SynthesisSignificant reduction in reaction time, improved product yields, potential for solvent-free reactions. biomedpharmajournal.orgresearchgate.net
Catalyst-Based Synthesis (e.g., Nanocatalysts)High efficiency, reusability of catalyst, environmentally friendly, high yields. researchgate.net
One-Pot Multi-Component ReactionsIncreased synthetic efficiency, reduced waste, cost-effectiveness, rapid library generation. biomedpharmajournal.org

Deepening Mechanistic Understanding of this compound Biological Interactions at the Molecular Level

While preliminary studies indicate that naphthoimidazole derivatives can induce apoptosis in cancer cells and interact with key biological macromolecules, a detailed molecular-level understanding of these interactions is largely unexplored. smolecule.com Future investigations must move beyond phenotypic screening to elucidate the precise mechanisms of action.

Key research avenues include:

Target Identification and Validation: Utilizing advanced proteomics and chemical biology techniques to identify the specific protein or nucleic acid targets of this compound derivatives. Once identified, validation of these targets is essential to confirm their role in the observed biological effect.

Structural Biology Studies: Employing techniques such as X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of this compound derivatives in complex with their biological targets. This will provide invaluable insights into the specific binding modes and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern activity. nih.gov

Biophysical Interaction Analysis: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the ligand-target interaction, which is crucial for structure-activity relationship (SAR) studies.

Exploration of Novel Therapeutic Targets for this compound Derivatives

Current research on naphthoimidazoles primarily focuses on their potential as anticancer agents. nih.govsmolecule.com However, the versatile imidazole scaffold is present in drugs with a wide array of therapeutic uses. nih.govresearchgate.net A significant future direction is to explore the therapeutic potential of this compound derivatives beyond oncology.

Potential new therapeutic areas for exploration:

Antimicrobial Agents: Given the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. nih.gov The imidazole nucleus is a core component of many existing antimicrobial drugs, making this a logical area for investigation. biomedpharmajournal.org

Enzyme Inhibition: Related naphthoxazole structures have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a target for type 2 diabetes. nih.gov Screening this compound libraries against various enzyme families, such as kinases, proteases, and phosphatases, could uncover novel therapeutic leads for metabolic disorders, inflammatory diseases, and neurodegenerative conditions.

Neuroprotective Agents: Some heterocyclic compounds related to this scaffold have been investigated for their ability to inhibit cholinesterases, enzymes linked to the pathology of Alzheimer's disease. researchgate.net This suggests a potential, yet unexplored, avenue for this compound derivatives in treating neurodegenerative diseases.

Potential Therapeutic Target ClassAssociated Disease Area(s)RationaleReference
Microbial EnzymesInfectious Diseases (Bacterial, Fungal)The imidazole scaffold is a known pharmacophore in many antimicrobial agents. biomedpharmajournal.orgnih.gov
Protein Tyrosine Phosphatases (e.g., PTP-1B)Type 2 Diabetes, ObesityRelated naphthoxazole derivatives have shown inhibitory activity against PTP-1B. nih.gov
Cholinesterases (AChE, BChE)Alzheimer's Disease, NeurodegenerationRelated heterocyclic systems exhibit inhibitory effects on these enzymes. researchgate.net
TopoisomerasesCancerImidazole-based compounds have been identified as inhibitors of topoisomerase. nih.gov

Integration of Predictive Computational Approaches in this compound Design and Discovery

The process of drug discovery and development can be significantly accelerated and rationalized through the use of computational chemistry and bioinformatics. nih.gov For this compound, integrating these predictive tools from the earliest stages of research is a critical future step.

Key computational strategies to be employed:

Virtual Screening and Molecular Docking: Using computer models of target proteins to screen large virtual libraries of this compound derivatives to identify promising candidates with high predicted binding affinity. nih.gov This can prioritize which compounds to synthesize, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

De Novo Drug Design: Utilizing algorithms to design entirely new this compound-based molecules tailored to fit the specific size, shape, and chemical environment of a biological target's active site.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to reduce late-stage failures.

Expansion of Bioimaging and Sensing Capabilities of this compound Probes for Clinical and Environmental Diagnostics

Certain naphthimidazole derivatives exhibit intense fluorescence, making them highly attractive candidates for the development of molecular probes. nih.gov The fusion of the naphthalene (B1677914) and imidazole rings creates a conjugated system with favorable photophysical properties, such as large Stokes shifts, which are advantageous for imaging applications. nih.gov

Future research should focus on:

Theranostic Agents: Developing multifunctional this compound derivatives that combine therapeutic action with diagnostic imaging. nih.gov Such agents could allow for the real-time visualization of drug distribution and target engagement, paving the way for personalized medicine.

Targeted Fluorescent Probes: Functionalizing the this compound scaffold with specific ligands (e.g., antibodies, peptides) to create probes that selectively bind to and illuminate particular cell types or subcellular organelles. researchgate.net

Biosensors for Diagnostics: Designing probes whose fluorescence properties (e.g., intensity, wavelength, lifetime) change upon binding to specific metal ions, anions, or biologically important molecules. nih.gov This could lead to novel diagnostic tools for detecting disease biomarkers in clinical samples or pollutants in environmental monitoring.

Near-Infrared (NIR) Emitters: Chemically modifying the scaffold to shift its fluorescence emission into the near-infrared range (700-1700 nm). NIR light can penetrate deeper into biological tissues, enabling non-invasive, deep-tissue imaging. nih.gov

Naphth(1,2-d)imidazole DerivativeMax Emission (λemis)Stokes Shift (nm)Potential ApplicationReference
IM1~380 nm~35 nmBioimaging nih.gov
IM3457 nm103 nmBioimaging nih.gov
IM5422 nm77 nmBioimaging nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Naphth(1,2-d)imidazol-8-ol derivatives?

  • Methodological Answer : Utilize a multicomponent reaction (MCR) approach with naphthoquinones as starting materials. For example, reflux benzil derivatives with aldehydes, ammonium acetate, and amines in ethanol using Fe₃O₄@FU nanoparticles as a recyclable catalyst. Monitor progress via TLC (EtOAc/hexane, 1:3) and purify via recrystallization . For naphthoimidazole derivatives, focus on heterocyclization reactions with reagents like β-lapachone to introduce substituents at specific positions (e.g., phenyl or indolyl groups) .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer : Combine FTIR to identify functional groups (e.g., hydroxyl and imidazole C=N stretches) and ¹H/¹³C NMR to resolve aromatic proton environments. For example, the hydroxyl proton at position 8 typically appears as a singlet in DMSO-d₆ due to hydrogen bonding. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer : Use Trypanosoma cruzi trypomastigote assays to screen anti-parasitic activity. Prepare blood-stage parasites and measure IC₅₀ values via microscopy or flow cytometry. Include positive controls (e.g., benznidazole) and validate results with dose-response curves. Lipophilicity (logP) should be calculated to correlate with membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and measure changes in bioactivity. For example, β-lapachone-derived naphthoimidazoles with 4′-methylphenyl groups show enhanced trypanocidal activity due to increased lipophilicity, whereas electronic effects on the imidazole ring are less critical. Use comparative molecular field analysis (CoMFA) to model steric/electronic contributions .

Q. What computational strategies predict the binding modes of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against T. cruzi enzyme targets like CYP51 or trypanothione reductase. Prioritize docking poses with favorable binding energies and validate via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Compare with crystallographic data if available .

Q. How can impurity profiling ensure the quality of synthesized this compound batches?

  • Methodological Answer : Employ HPLC with a C18 column (UV detection at 254 nm) to separate and quantify impurities. Reference standards (e.g., EP-grade impurities like 1-(2,4-dichlorobenzoylmethyl)imidazole) should be used for spiking experiments. Validate methods per ICH guidelines for precision, accuracy, and linearity (r² > 0.995) .

Q. What strategies mitigate solvent effects in recrystallization of this compound?

  • Methodological Answer : Screen solvent pairs (e.g., ethanol/water) via differential scanning calorimetry (DSC) to identify optimal crystallization conditions. For hygroscopic derivatives, use non-polar solvents (e.g., hexane) under inert atmospheres. Monitor crystal morphology via X-ray diffraction (XRD) to ensure polymorphic purity .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Re-evaluate assay conditions (e.g., parasite strain variability, incubation time). Use meta-analysis to compare datasets across studies, adjusting for variables like solvent choice (DMSO vs. ethanol) or cytotoxicity thresholds. For example, lipophilicity-driven activity in one study may conflict with electronic effects reported elsewhere due to differences in cell permeability assays .

Q. What statistical approaches validate the reproducibility of synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to assess batch-to-batch variability and control for outliers. For Fe₃O₄@FU-catalyzed reactions, report mean yields ± SD across ≥3 independent trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.